N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide
Description
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position and a propanamide side chain bearing a 4-methylpiperidin-1-yl moiety. This compound’s design aligns with strategies to optimize heterocyclic frameworks for therapeutic applications, particularly in oncology, where similar derivatives have demonstrated antitumor activity .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13-6-9-21(10-7-13)11-8-17(22)20-18-15(12-19)14-4-2-3-5-16(14)23-18/h13H,2-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQLZTLHRCIXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The tetrahydrobenzo[b]thiophene core is a common feature in several anticancer agents, as evidenced by studies on derivatives synthesized via Gewald-type reactions and cyclization strategies . Key structural analogs include:
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b): Substituted with a pyrazolo-pyridinamine acetamide group, this compound emphasizes the role of aromatic heterocycles in enhancing target binding via π-π stacking or hydrogen bonding .
- Derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: These include thiazole, pyrimidine, and coumarin rings, showcasing the scaffold’s versatility in generating diverse heterocyclic systems with varied electronic and steric profiles .
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility: The target compound’s propanamide side chain can be synthesized via straightforward amide coupling under mild conditions, similar to methods used for compounds 21b and 23 (reflux in DCM/TEA or ethanol) .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from 3,5-dihydroxybenzoic acid. Key steps include: (i) Protection of hydroxyl groups using acetic anhydride to form 3,5-diacetoxybenzoic acid. (ii) Conversion to acyl chloride followed by coupling with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. (iii) Deprotection using potassium carbonate in methanol .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity. For example, the tetrahydrobenzo[b]thiophene moiety’s protons appear as distinct multiplets in the 1.5–2.5 ppm range .
Q. How is the compound’s purity and stability validated in experimental settings?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to confirm ≥95% purity.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS. The cyano group’s susceptibility to hydrolysis under acidic conditions necessitates pH-controlled storage .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening in in vitro assays reveals:
- Anti-inflammatory activity : Moderate inhibition of COX-2 (IC₅₀ = 12 µM) compared to analogs lacking the tetrahydrobenzo[b]thiophene core .
- Receptor profiling : The 4-methylpiperidinyl group suggests potential interaction with G-protein-coupled receptors (GPCRs), validated via radioligand binding assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine or thiophene rings) influence biological activity?
- Methodological Answer :
- Comparative SAR Table :
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| Replacement of 4-methylpiperidine with 2-methylpiperidine | Altered steric bulk | Reduced COX-2 inhibition (IC₅₀ = 28 µM) |
| Removal of tetrahydrobenzo[b]thiophene | Simplified core | Loss of anti-inflammatory activity |
- Design Strategy : Molecular docking (e.g., using AutoDock Vina) identifies hydrogen bonding between the cyano group and COX-2’s Tyr385 residue as critical .
Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or endotoxin contamination can skew results. Use orthogonal assays (e.g., ELISA for cytokine quantification) to validate .
- Solubility Limitations : Poor aqueous solubility (logP = 3.2) may reduce apparent potency. Optimize using co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoformulation .
Q. How is the compound’s metabolic fate profiled, and what are key metabolites?
- Methodological Answer :
- In vitro Metabolism : Incubation with human liver microsomes (HLMs) identifies primary metabolites via UPLC-QTOF-MS. The piperidine ring undergoes CYP3A4-mediated oxidation to N-oxide derivatives .
- In vivo Studies : Radiolabeled (¹⁴C) compound administration in rodents followed by scintillation counting of plasma/tissues quantifies bioavailability (~45% in rats) .
Q. What computational models predict this compound’s off-target effects or toxicity?
- Methodological Answer :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase align the compound’s features (e.g., hydrogen bond acceptors) with known toxicophores (e.g., hERG channel inhibitors).
- ToxPredict : Machine learning models (e.g., ProTox-II) flag potential hepatotoxicity (probability score = 0.72) due to the thiophene sulfur’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
